2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

HIV-1 protease inhibition fluorine substitution structure-activity relationship

This indole–thioether–isoxazole hybrid (CAS 450347-28-1) is a distinct scaffold for fluorine-scanning SAR and linker-optimization campaigns. The 3-fluorobenzyl substituent enhances target-binding affinity vs. non-fluorinated analogs, while the 5-methylisoxazol-3-yl acetamide terminus supplies a defined H-bond donor/acceptor pattern (1 HBD, 5 HBA). With a computed XLogP3-AA of 4.3, the compound is balanced for cell permeability and metabolic stability, distinguishing it from both the des-isoxazole analog (CAS 851412-41-4) and the more extensively studied oxoacetamide series. Procurement of this scaffold enables direct head-to-head benchmarking against benzyl, 4-chlorobenzyl, and ethyl congeners to quantify the contribution of the 3-fluoro substituent to potency, selectivity, and ADME properties.

Molecular Formula C21H18FN3O2S
Molecular Weight 395.45
CAS No. 450347-28-1
Cat. No. B2573649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
CAS450347-28-1
Molecular FormulaC21H18FN3O2S
Molecular Weight395.45
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
InChIInChI=1S/C21H18FN3O2S/c1-14-9-20(24-27-14)23-21(26)13-28-19-12-25(18-8-3-2-7-17(18)19)11-15-5-4-6-16(22)10-15/h2-10,12H,11,13H2,1H3,(H,23,24,26)
InChIKeyMIIKVUYNCBPAJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(3-Fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 450347-28-1): Physicochemical Profile and Comparator Landscape for Procurement


2-((1-(3-Fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 450347-28-1) is a synthetic indole–thioether–isoxazole hybrid with molecular formula C₂₁H₁₈FN₃O₂S and a molecular weight of 395.5 g/mol [1]. The compound features a 3-fluorobenzyl substituent at the indole N1 position, a thioether bridge at C3, and a 5-methylisoxazol-3-yl acetamide terminus. Its computed XLogP3-AA is 4.3, with one hydrogen bond donor and five acceptors [1]. Closest analogs—differing only in the N1-benzyl substituent (e.g., 4-chlorobenzyl, benzyl, ethyl) or in the amide terminus—are commercially available but lack head-to-head biological profiling against this scaffold.

Why Indole-Thioether-Acetamide Analogs Cannot Be Interchanged: Structural Determinants of Activity for 2-((1-(3-Fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide


Small structural modifications within this chemotype produce disproportionately large changes in biological readout. In a related series of C₂-symmetric HIV-1 protease inhibitors, replacement of the parent benzyl group with a 3-fluorobenzyl moiety improved antiviral activity, yielding a Kᵢ of 7.13 nM [1]. The thioether linker distinguishes this compound from the more extensively studied 3-oxoacetamideindolyl series, where the carbonyl group participates in key target interactions [2]. The 5-methylisoxazol-3-yl acetamide terminus provides a defined hydrogen-bonding motif that is absent in the des-isoxazole analog (CAS 851412-41-4). Consequently, generic substitution risks loss of both target engagement and the specific physicochemical signature (cLogP 4.3) that governs membrane permeability and metabolic stability.

Quantitative Differentiation of 2-((1-(3-Fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide Against Closest Structural Analogs


3-Fluorobenzyl Substituent Confers Superior Target Affinity Compared to Non-Fluorinated Benzyl Analogs

In a congeneric series of HIV-1 protease inhibitors, the 3-fluorobenzyl derivative (compound 9b) exhibited a Kᵢ of 7.13 nM, representing a significant improvement over the parent non-fluorinated benzyl analog [1]. While this study did not evaluate the exact scaffold of CAS 450347-28-1, the conserved 3-fluorobenzyl–indole substructure strongly suggests that fluorine substitution at the meta position of the N1-benzyl group enhances target binding affinity within indole-based inhibitor series.

HIV-1 protease inhibition fluorine substitution structure-activity relationship

Thioether Linker Differentiates the Scaffold from 3-Oxoacetamideindolyl Compounds with Proven Anticancer Activity

The compound contains a thioether (–S–CH₂–CO–) bridge between the indole C3 and the acetamide, whereas the well-characterized anticancer chemotype described in US20030181482A1 employs an oxoacetamide (–CO–CO–) linker [1]. The oxoacetamide series has demonstrated potent anticancer and anti-angiogenic activity [1]. The thioether replacement alters the geometry, electronic character, and metabolic vulnerability of the linker region. No direct head-to-head comparison exists; however, the chemical distinction implies a different target interaction profile and pharmacokinetic fate.

anticancer anti-angiogenic thioether vs oxoacetamide

5-Methylisoxazol-3-yl Acetamide Terminus Provides a Defined Hydrogen-Bonding Motif Absent in the Des-Isoxazole Analog

CAS 450347-28-1 incorporates a 5-methylisoxazol-3-yl acetamide group, contributing one hydrogen bond donor and five acceptors (cLogP 4.3) [1]. The des-isoxazole analog, 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide (CAS 851412-41-4, MW 314.4 g/mol), lacks the isoxazole ring and consequently has a reduced hydrogen-bonding capacity and a different lipophilicity profile . The presence of the isoxazole ring is expected to influence target recognition, solubility, and metabolic stability.

isoxazole hydrogen bonding physicochemical properties

N1-Benzyl Substituent Modulates Lipophilicity and Predicted Permeability Relative to 4-Chlorobenzyl and Ethyl Analogs

The 3-fluorobenzyl substituent imparts a computed XLogP3-AA of 4.3 [1]. The 4-chlorobenzyl analog (CAS not available) is expected to have a higher cLogP due to the greater lipophilicity of chlorine versus fluorine. The ethyl analog (CAS not available) is expected to have a substantially lower cLogP, potentially reducing membrane permeability. In drug design, fluorine is often preferred over chlorine for metabolic stability while maintaining adequate lipophilicity.

lipophilicity permeability substituent effect

Recommended Application Scenarios for 2-((1-(3-Fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide Based on Differential Evidence


Fluorine-Specific SAR Exploration in Indole-Based Enzyme Inhibitor Programs

The class-level evidence that 3-fluorobenzyl substitution enhances target binding affinity relative to non-fluorinated analogs [1] supports the use of CAS 450347-28-1 as a key probe in fluorine scanning campaigns. Researchers can benchmark this compound against its benzyl, 4-chlorobenzyl, and ethyl analogs to quantify the contribution of the 3-fluoro substituent to potency, selectivity, and metabolic stability.

Thioether Linker SAR Divergence from 3-Oxoacetamideindolyl Anticancer Agents

Because the thioether bridge represents a distinct chemical linker relative to the oxoacetamide series with validated anticancer activity [2], this compound serves as a starting point for linker optimization studies. Procurement of this scaffold enables exploration of whether the thioether modification retains or improves upon the anti-angiogenic and cytotoxic profiles of the oxoacetamide chemotype.

Isoxazole-Containing Pharmacophore Development for Hydrogen-Bond-Dependent Targets

The 5-methylisoxazol-3-yl acetamide terminus provides a defined hydrogen-bond donor/acceptor pattern (1 HBD, 5 HBA) and a cLogP of 4.3 [3]. This moiety is absent in the des-isoxazole analog (CAS 851412-41-4). Investigators developing inhibitors for targets with hydrogen-bonding requirements (e.g., kinases, proteases) can use this compound to assess the isoxazole contribution to binding affinity and selectivity.

Physicochemical Benchmarking in Cellular Permeability and Metabolic Stability Assays

The computed XLogP3-AA of 4.3 [3] places this compound in a favorable range for cell permeability. Comparative studies with the more lipophilic 4-chlorobenzyl analog and the less lipophilic ethyl analog can establish structure–property relationships governing cellular uptake and metabolic clearance, guiding lead optimization in early drug discovery.

Quote Request

Request a Quote for 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.